4-(4-Aminophenoxy)pyridine-2-carbonitrile
Description
4-(4-Aminophenoxy)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 4-aminophenoxy group and a carbonitrile group at the 2-position.
Properties
IUPAC Name |
4-(4-aminophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZISXKEOERSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Halopyridine Precursors and Azidolysis
A robust method involves starting from 2-chloro-4,6-diarylnicotinonitrile derivatives, which can be converted to tetrazolopyridines by reaction with sodium azide under phase-transfer catalysis conditions. This azidolysis step proceeds efficiently in a biphasic system of chlorobenzene and water, catalyzed by tricapryl-methylammonium chloride (Aliquat 336®), yielding 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile intermediates in high yields (68–78%) within 1–1.5 hours (Table 1).
| Entry | Compound | R1 | R2 | Time (h) | Yield (%) | Mp (°C) |
|---|---|---|---|---|---|---|
| 1 | 3a | C6H5 | C6H5 | 1.5 | 75 | 182-183 |
| 2 | 3b | C6H5 | 4-CH3C6H4 | 1 | 78 | 127-128 |
| 3 | 3c | C6H5 | 4-OCH3C6H4 | 1.5 | 71 | 190-191 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Yields and melting points of 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile derivatives synthesized via azidolysis under PTC conditions.
Chemoselective Reduction to 2-Amino Derivatives
The tetrazolopyridines produced can be chemoselectively reduced to the corresponding 2-amino-4,6-diarylnicotinonitriles using sodium borohydride in the presence of the same phase-transfer catalyst system. This reduction proceeds efficiently in chlorobenzene/water solvent mixture with Aliquat 336®, yielding the amino derivatives in 60–78% isolated yields (Table 2).
| Entry | Compound | R1 | R2 | Time (h) Method I | Time (h) Method II | Yield (%) Method I | Yield (%) Method II | Mp (°C) Found/Lit |
|---|---|---|---|---|---|---|---|---|
| 1 | 4a | C6H5 | C6H5 | 1 | 2.5 | 75 | 70 | 187-188 / 186-187 |
| 2 | 4b | C6H5 | 4-CH3C6H4 | 1.5 | 2.5 | 78 | 72 | 180-182 |
| 3 | 4c | C6H5 | 4-OCH3C6H4 | 1.5 | 3 | 71 | 64 | 177-179 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Yields and melting points of 2-amino-4,6-diarylnicotinonitrile derivatives obtained via chemoselective reduction under phase-transfer catalysis.
Two methods were evaluated:
- Method I: Two-step process involving isolation of tetrazolopyridine intermediate followed by reduction.
- Method II: One-pot process where azidolysis and reduction are sequentially performed in the same reaction vessel without isolation.
Method I generally gave slightly higher yields and shorter reaction times compared to Method II.
Alternative Synthetic Routes
Another approach involves the synthesis of 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile intermediates by refluxing chalcones with ethyl cyanoacetate, which can then be converted to the desired aminopyridine derivatives. This route avoids the use of expensive malononitrile and provides flexibility in substituent variation.
Reaction Conditions and Catalysts
- Solvents: Chlorobenzene and water mixture (3:1) is preferred for phase-transfer catalysis, allowing efficient azidolysis and reduction.
- Catalysts: Tricapryl-methylammonium chloride (Aliquat 336®) is the most effective phase-transfer catalyst for both azidolysis and reduction steps. Other quaternary ammonium salts like tetrabutylammonium bromide and benzyltriethylammonium chloride were less effective.
- Temperature: Reflux conditions in chlorobenzene are used for both azidolysis and reduction.
- Reaction Times: Azidolysis typically completes within 1–1.5 hours; reduction requires an additional 1–2 hours depending on the method.
Mechanistic Insights and Characterization
- The azidolysis step involves nucleophilic substitution of the 2-chloro group by azide ion, followed by intramolecular cyclization to form tetrazolopyridine.
- The tetrazole ring exists in equilibrium with azide tautomers but is confirmed by absence of azido IR absorption (~2100 cm⁻¹) and X-ray crystallography.
- Sodium borohydride reduction selectively cleaves the tetrazole ring to yield the amino group at the 2-position.
- Products are characterized by melting point, ¹H NMR, and mass spectrometry confirming purity and structure.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azidolysis | 2-chloro-4,6-diarylnicotinonitrile | NaN₃, Aliquat 336®, chlorobenzene/water, reflux | 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile | 68–78 | Phase-transfer catalysis critical |
| Chemoselective Reduction | Tetrazolopyridine intermediate | NaBH₄, Aliquat 336®, chlorobenzene/water, reflux | 2-amino-4,6-diarylnicotinonitrile | 60–78 | One-pot or two-step methods possible |
| Alternative route | Chalcones + ethyl cyanoacetate | Reflux | 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | - | Precursor for further conversion |
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Aminophenoxy)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)pyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 6-(4-Aminophenoxy)pyridine-2-carbonitrile
A positional isomer, 6-(4-aminophenoxy)pyridine-2-carbonitrile (CAS: 1342731-28-5), shifts the phenoxy group to the pyridine’s 6-position. This alteration impacts electronic distribution and steric interactions. For example, in receptor binding, the spatial arrangement of substituents can drastically alter affinity. Computational studies suggest that the 4-substituted derivative (target compound) exhibits better planarity for π-π stacking compared to the 6-isomer .
Substituent Effects on the Phenoxy Ring
Halogenated Derivatives
- 4-(4-Fluoro-2-Trifluoromethyl-Phenyl)pyridine-2-carbonitrile (): Incorporation of fluorine and trifluoromethyl groups introduces strong electron-withdrawing effects, reducing electron density on the pyridine ring. This enhances lipophilicity (logP ≈ 3.2) and metabolic stability, making it suitable for CNS-targeting drugs.
- 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (): The difluoro substitution on the phenoxy ring increases electronegativity, which may improve oxidative stability but reduce interaction with polar biological targets .
Nitro and Methylamino Derivatives
- 4-(4-Methylamino-3-Nitro-Phenoxy)pyridine-2-carbonitrile (): The nitro group (–NO2) is a potent electron-withdrawing substituent, making the phenoxy oxygen more electrophilic. This could facilitate nucleophilic aromatic substitution reactions but reduce bioavailability due to higher polarity .
Functional Group Variations on the Pyridine Ring
- 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (): Replacing the carbonitrile with a carboxamide (–CONHMe) increases hydrogen bonding and solubility (logP ≈ 1.8 vs. 2.5 for the carbonitrile). This derivative showed enhanced kinase inhibition in preliminary assays, highlighting the role of the 2-position substituent in target engagement .
- 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile (): Substitution with a pyrrolidine ring introduces basicity (pKa ~8.5) and conformational flexibility, which may improve membrane permeability but reduce target specificity .
Solubility and Lipophilicity
- 4-(4-Aminophenoxy)pyridine-2-carbonitrile: The amino group confers moderate water solubility (~2.1 mg/mL), while the carbonitrile contributes to a logP of 2.5, balancing lipophilicity for oral bioavailability.
- Halogenated Analogs : Compounds like 4-(4-Fluoro-2-CF3-phenyl)pyridine-2-carbonitrile exhibit higher logP (~3.5), favoring blood-brain barrier penetration but requiring formulation aids for aqueous solubility .
Biological Activity
4-(4-Aminophenoxy)pyridine-2-carbonitrile (CAS Number: 53399142) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, in vitro and in vivo efficacy, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its pyridine ring and an aminophenoxy group. The presence of the carbonitrile functional group enhances its pharmacological profile by potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that this compound showed cytotoxic effects against ovarian carcinoma cells, with a notable reduction in cell viability at specific concentrations (Table 1).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| OVCAR-3 | 10 | Induction of apoptosis |
| SK-OV-3 | >10 | Cell cycle arrest |
| HeLa | 15 | Inhibition of proliferation |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that it can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa. The compound's effectiveness was linked to its ability to disrupt bacterial motility and reduce toxin production, thus impairing virulence factors associated with bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the chemical structure can significantly impact potency and selectivity:
- Amino Group Substitution : Variations in the amino group on the phenyl ring can enhance anticancer activity.
- Pyridine Modifications : Alterations in the pyridine ring may affect binding affinity to target proteins involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound in both cancer treatment and infection control:
- Case Study on Ovarian Cancer :
- In a preclinical model using OVCAR-3 xenografts, administration of the compound resulted in over 50% tumor growth inhibition after treatment with doses ranging from 10 to 100 mg/kg.
- Case Study on Bacterial Infections :
- A study involving Pseudomonas aeruginosa demonstrated that treatment with the compound led to a significant decrease in swarming behavior and pyocyanin production, indicating reduced virulence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Aminophenoxy)pyridine-2-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-component reactions (MCRs) under thermal aqueous conditions are effective for synthesizing pyridine-carbonitrile derivatives. For example, a three-component synthesis of 4-amino-pyrimidinecarbonitriles achieved yields of 60–85% using aldehydes, malononitrile, and amines at 80–100°C . Optimize parameters such as solvent polarity (e.g., ethanol/water mixtures), stoichiometric ratios (1:1:1 for reactants), and catalysts (e.g., piperidine for base catalysis). Microwave-assisted synthesis may further enhance reaction efficiency.
Q. How should researchers characterize the compound’s purity and structural conformation?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons and nitrile groups.
- X-ray crystallography : Determine molecular conformation and hydrogen-bonding interactions. For example, crystallographic studies of 4-(4-chlorophenyl)-pyridinecarbonitrile derivatives revealed planar pyridine rings and intermolecular N–H···N interactions .
- IR spectroscopy : Confirm nitrile (C≡N) stretches (~2210–2220 cm⁻¹) and amine (N–H) vibrations (~3300–3500 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs. For example:
- Phosphodiesterase (PDE) inhibition : Pyridine derivatives exhibit PDE inhibitory activity, which can be tested via fluorescence-based assays using cAMP/cGMP substrates .
- Antifungal/antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Candida spp. or Staphylococcus aureus .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Conduct Hammett analysis to correlate substituent σ values with reaction rates. For instance, electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhance electrophilicity at the pyridine’s C-2 position, as seen in 4-(5-fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile . Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict reactive sites .
Q. How can computational modeling predict binding affinity to target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations. For example:
- Docking : Align the compound’s nitrile group with catalytic residues (e.g., PDE5’s Zn²⁺ pocket) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate with complementary techniques:
- Discrepant NMR signals : Use DEPT-135 to distinguish CH₂/CH₃ groups or variable-temperature NMR to resolve dynamic effects.
- IR vs. computational predictions : Compare experimental peaks with DFT-calculated vibrational frequencies (Gaussian 16, B3LYP/6-31G*) .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Methodological Answer :
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance plasma stability .
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Methodological Answer : Standardize assay protocols and validate with positive controls. For instance, discrepancies in antifungal activity may arise from variations in inoculum size or incubation time. Re-evaluate dose-response curves (IC₅₀) using a shared reference compound (e.g., fluconazole) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
